
Bis(N,N'-diphenylguanidinium) oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE is a compound with the chemical formula 2C₁₃H₁₄N₃⁺·C₂O₄²⁻. It consists of two diphenylguanidinium cations and one oxalate anion. The compound is known for its unique crystal structure, where the anion is located at an inversion center, and the cations exhibit approximate C-2 symmetry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE typically involves the reaction of diphenylguanidine with oxalic acid. The reaction is carried out in an aqueous solution, where the diphenylguanidine is dissolved in water and then mixed with an aqueous solution of oxalic acid. The resulting mixture is stirred and heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the conversion of the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE involves its interaction with molecular targets and pathways within biological systems. The compound’s guanidinium moiety is known to interact with specific enzymes and receptors, modulating their activity. The oxalate anion may also play a role in the compound’s overall mechanism of action by influencing its solubility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylguanidine: A precursor to BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE, used in various chemical reactions.
Oxalic Acid: Another precursor, commonly used in the synthesis of oxalate compounds.
Bis(oxalato)borates: Compounds containing borate and oxalate anions, used in lithium-ion battery electrolytes and supercapacitors.
Uniqueness
BIS[N,N’-DIPHENYLGUANIDINIUM] OXALATE is unique due to its specific crystal structure and the presence of both diphenylguanidinium cations and oxalate anions. This combination of features distinguishes it from other similar compounds and contributes to its unique properties and applications .
Propriétés
Numéro CAS |
24577-43-3 |
|---|---|
Formule moléculaire |
C28H28N6O4 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
oxalate;phenyl-(N'-phenylcarbamimidoyl)azanium |
InChI |
InChI=1S/2C13H13N3.C2H2O4/c2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;3-1(4)2(5)6/h2*1-10H,(H3,14,15,16);(H,3,4)(H,5,6) |
Clé InChI |
XLABCRFCZMMHAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)[NH2+]C(=NC2=CC=CC=C2)N.C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


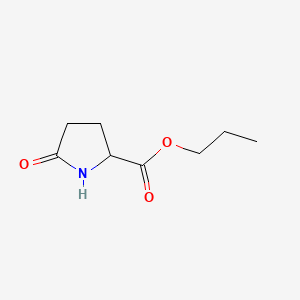

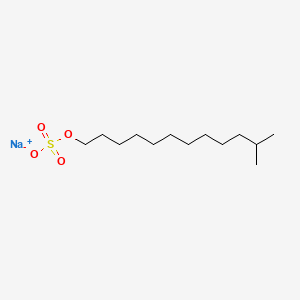
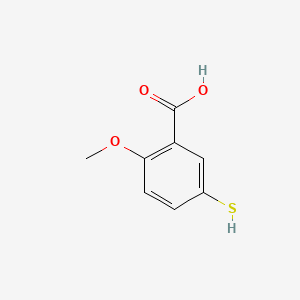
![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
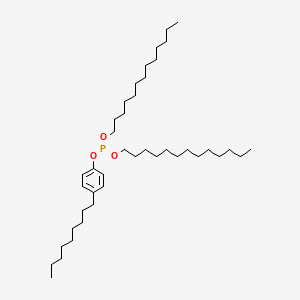

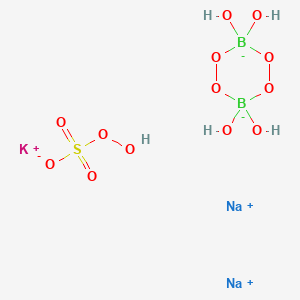
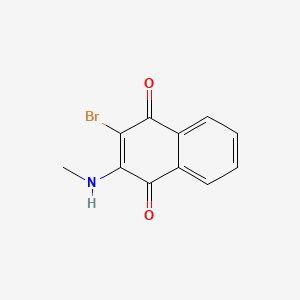

![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)

